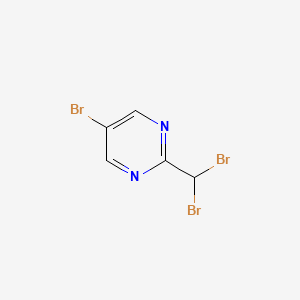
5-Bromo-2-(dibromomethyl)pyrimidine
Overview
Description
5-Bromo-2-(dibromomethyl)pyrimidine is a useful research compound. Its molecular formula is C5H3Br3N2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
5-Bromo-2-(dibromomethyl)pyrimidine derivatives have been explored for their potential antiviral activities. For instance, 2,4-Diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine reacted with elemental bromine to produce 5-bromo derivatives, showing marked inhibition of retrovirus replication in cell culture (Hocková et al., 2003).
Synthesis of Nucleosides
The compound plays a role in the synthesis of nucleosides, such as pseudouridine and 5-β-D-ribofuranosyluridine. This process involves the conversion of 5-Bromo-2,4-di-t-butoxypyrimidine into pyrimidin-5-yl-lithium, followed by coupling to specific ribose derivatives (Brown, Burdon, & Slatcher, 1968).
Spectroscopic and Computational Analysis
This compound derivatives have been the subject of spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis, and molecular docking studies. This research provides insights into the molecular structure and potential interactions of these compounds (Chandralekha et al., 2020).
Tracking DNA Synthesis
Derivatives of this compound, like 5-bromo-2′-deoxyuridine (BrdU), have been used extensively as markers for DNA synthesis, aiding in the study of cell proliferation and the development of the central nervous system in various animals (Martí-Clúa, 2021).
Mutagenic Effect Studies
The compound's derivatives have been tested for their mutagenic effects on phages, particularly in studies involving nucleic acid bases and their analogs. This research has contributed to our understanding of genetic mutations and their mechanisms (Freese, 1959).
Mechanism of Action
Target of Action
Bromopyrimidines are generally known to participate in carbon-carbon bond forming reactions, such as the suzuki–miyaura coupling .
Mode of Action
5-Bromo-2-(dibromomethyl)pyrimidine, like other bromopyrimidines, is likely to participate in nucleophilic displacement reactions . In the Suzuki–Miyaura coupling, the bromopyrimidine acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .
Biochemical Pathways
It is known that bromopyrimidines can be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a participant in carbon-carbon bond forming reactions, it can contribute to the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-bromo-2-(dibromomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c6-3-1-9-5(4(7)8)10-2-3/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVQPRWYNSKDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


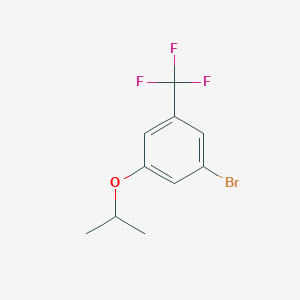


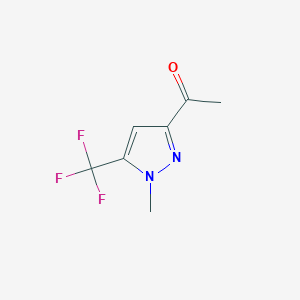
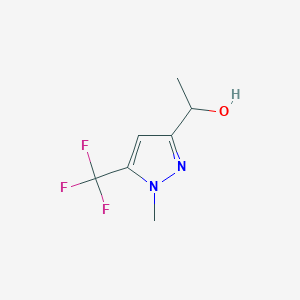
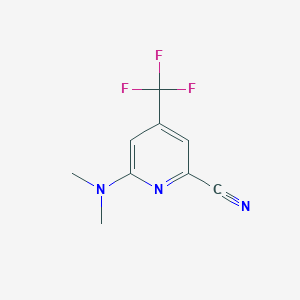
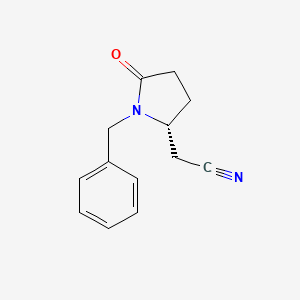
![(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B1404681.png)
![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1404685.png)
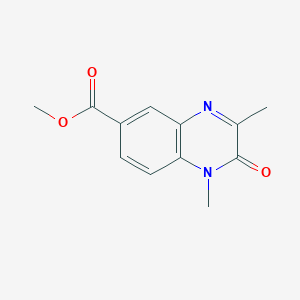
![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)
![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)
![1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B1404694.png)
